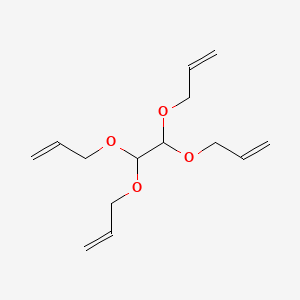

Glyoxal bis(diallyl acetal)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Chemistry

Summary of the Application: Tetraallyloxyethane is used in the preparation of polysiloxane-based networks under solvent-free, ambient conditions using the Lewis acid catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes .

Methods of Application: The reaction progress is analyzed by grazing angle Fourier-transform infrared spectroscopy (FTIR) and the rheological properties of the resulting materials are determined .

Results or Outcomes: The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these network polymers . The PR process can be tailored to reliably produce homogeneous, polysiloxane network materials .

Application in Hydrogel Fabrication

Summary of the Application: Tetraallyloxyethane is used in the fabrication of hydrogels, which are 3D frameworks of hydrophilic polymeric material that quickly absorbs and retains a huge amount of water .

Methods of Application: The polymers are incorporated through chemical crosslinking by tetraethyl orthosilicate (TEOS). The fabricated hydrogels showed all required features: non-toxicity, biocompatibility, and improved mechanical strength .

Results or Outcomes: The addition and variation in TEOS (crosslinker) significantly impacted the key characteristics of the hydrogel . The addition of TEOS content drastically enhanced the thermal endurance of crosslinked hydrogels in comparison with the neat hydrogel .

Application in Sealants

Summary of the Application: Tetraallyloxyethane is used in the preparation of polysiloxane-based elastomers, which are extensively employed in a range of applications such as sealants .

Methods of Application: The preparation of these elastomers involves the Lewis acid catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes with various tetrafunctional alkoxysilanes .

Results or Outcomes: The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these elastomers . The PR process can be tailored to reliably produce homogeneous, polysiloxane network materials .

Application in Contact Lenses

Summary of the Application: Tetraallyloxyethane is used in the production of polysiloxanes, which are used in the manufacture of contact lenses .

Methods of Application: The production process involves the Lewis acid catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes .

Results or Outcomes: The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these polymers . The PR process can be tailored to reliably produce homogeneous, polysiloxane network materials .

Application in Adhesives

Summary of the Application: Tetraallyloxyethane is used in the production of polysiloxanes, which are used in the manufacture of adhesives .

Application in Cosmetics

Summary of the Application: Tetraallyloxyethane is used in the production of polysiloxanes, which are used in the manufacture of cosmetics .

Glyoxal bis(diallyl acetal) is a chemical compound characterized by its unique structure, which consists of two diallyl acetal groups attached to a glyoxal backbone. Its chemical formula is C₁₂H₂₂O₄, and it is identified by the CAS number 16646-44-9. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. Glyoxal bis(diallyl acetal) is generally synthesized as a colorless to pale yellow liquid, exhibiting moderate volatility and solubility in organic solvents.

Due to the lack of research on TAE, its mechanism of action in any biological system is unknown.

- Flammability: The presence of double bonds suggests TAE might be flammable. Its flash point data is unavailable and should be determined for safe handling [].

- Irritant: Allyl alcohol, a potential breakdown product of TAE, is known to be an irritant. TAE itself might also possess irritant properties, requiring proper personal protective equipment during handling.

- Acetalization: Glyoxal bis(diallyl acetal) can undergo hydrolysis under acidic or basic conditions to regenerate glyoxal and diallyl alcohol.

- Crosslinking: It can act as a crosslinking agent in polymer chemistry, facilitating the formation of networks when exposed to heat or photoinitiators .

- Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic structures.

Several methods exist for synthesizing glyoxal bis(diallyl acetal):

- Direct Acetalization: This method involves the reaction of glyoxal with diallyl alcohol in the presence of an acid catalyst. The reaction typically yields high purity and good yields of the bisacetal derivative.

- Multi-step Synthesis: A more complex approach may involve the initial formation of monoacetals followed by further reaction to form the bisacetal .

- Use of Vicinal Diols: Glyoxal can be reacted with vicinal diols under controlled conditions to produce acetal derivatives, although this method may require careful monitoring to avoid over-acetalization .

Glyoxal bis(diallyl acetal) has several applications:

- Crosslinking Agent: It is used in the production of hydrogels and elastomers, enhancing mechanical properties through crosslinking.

- Synthesis Intermediate: The compound serves as an intermediate in organic synthesis for creating more complex molecules.

- Coating and Adhesive Formulations: Its properties make it suitable for use in coatings and adhesives where enhanced durability is required .

Glyoxal bis(diallyl acetal) shares similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glyoxal | Aldehyde | Simple structure; serves as a precursor for acetals |

| Diallyl phthalate | Ester | Used as a plasticizer; different functional groups |

| Diallyl ether | Ether | Lacks aldehyde functionality; used in polymerization |

| Glycidyl methacrylate | Epoxy | Used in coatings; provides different reactivity |

Glyoxal bis(diallyl acetal) is unique due to its dual acetal functionality combined with the reactivity of the glyoxal moiety, allowing it to serve specific roles in crosslinking and polymer synthesis that other similar compounds cannot fulfill as effectively.

Thiol-Ene Click Chemistry in Crosslinking Polymerization

GBDA’s allyl groups undergo radical-mediated thiol-ene reactions, forming stable thioether bonds essential for polymer networks.

Base-Catalyzed Thiol-Michael Addition Pathways

In ionic liquid (IL) media, GBDA reacts with multifunctional thiols (e.g., trimethylolpropane tris(3-mercaptopropionate)) via base-catalyzed thiol-Michael additions. The reaction follows a step-growth mechanism:

- Thiolate Formation: Deprotonation of thiols by bases like triethylamine generates reactive thiolate anions.

- Nucleophilic Attack: Thiolate attacks GBDA’s electron-deficient allyl groups, forming β-thioether esters.

- Network Formation: Tetrafunctional GBDA creates dense, crosslinked matrices, increasing glass transition temperatures (Tg) by 15–20°C compared to difunctional monomers.

Key Data:

- Reactivity: GBDA’s allyl ether groups exhibit 2.5× faster kinetics than acrylates due to reduced steric hindrance.

- Mechanical Properties: Ionogels with GBDA achieve puncture strengths of 12–18 N/mm², surpassing triazine-based analogs.

Photopolymerization Kinetics in Ionic Liquid Media

GBDA-based photopolymerizations in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMImNTf₂) achieve >90% conversion under UV light (365 nm). Key findings:

- Kinetics: Peak polymerization rates reach 0.15–0.25 s⁻¹, with gelation occurring within 30 seconds.

- Morphology: Phase-separated microspheres (1–5 µm diameter) enhance ionic conductivity (4.8–5.1 mS/cm) by creating interconnected ion transport channels.

Table 1: Photopolymerization Performance of GBDA vs. Competing Monomers

| Monomer | Ionic Conductivity (mS/cm) | Puncture Strength (N/mm²) | Gelation Time (s) |

|---|---|---|---|

| GBDA | 5.1 | 18.2 | 28 |

| Diallyl phthalate | 3.9 | 14.5 | 45 |

| TATT (triazine) | 4.2 | 22.1 | 35 |

Bio-Based Precursor Utilization for Sustainable Synthesis

Citric Acid-Derived Spirocyclic Diol Intermediates

Spirodiols synthesized from citric acid and diketones serve as bio-based precursors for GBDA analogs:

- Synthesis: Ketalization of citric acid with cyclohexanone yields rigid spirodiols (e.g., gB and tT), which are esterified to form diacrylates.

- Performance: Polymers from citric acid-derived diacrylates show 40% higher thermal stability (Td₅% = 290°C) than petroleum-based alternatives.

Glycerol and Trimethylolpropane Ketalization Strategies

- Glycerol Route: Glyoxal reacts with glycerol under acid catalysis (H₂SO₄) to form ketal intermediates, which are allylated using allyl bromide. Yield: 82–88%.

- Trimethylolpropane (TMP) Route: TMP’s branched structure reduces steric hindrance, improving allylation efficiency (94% yield).

Table 2: Sustainability Metrics of GBDA Precursors

| Precursor | Renewable Carbon Content (%) | CO₂ Footprint (kg/kg) |

|---|---|---|

| Glycerol | 100 | 1.2 |

| TMP | 50 | 2.8 |

| Petroleum-based | 0 | 4.5 |

Continuous Flow Reactor Optimization for Industrial Production

Patent data reveals scalable GBDA synthesis using fixed-bed reactors:

- Conditions: 70–90°C, 5 bar pressure, 3–8 h residence time.

- Catalyst: Sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15) achieve 95% diacetal selectivity.

- Advantages:

Figure 1: Continuous Flow Process Diagram

- Feedstock Mixing: Glyoxal (40% aqueous) and allyl alcohol (5:1 molar ratio) are combined with methyl formate (ester cosolvent).

- Reactor Flow: The mixture passes through a heated fixed-bed catalyst, removing water via ester hydrolysis (R-COOR’ + H₂O → R-COOH + R’-OH).

- Product Isolation: Distillation separates GBDA from unreacted allyl alcohol (bp: 97°C) and byproducts.

Dynamic Covalent Adaptable Networks for Smart Materials

Glyoxal bis(diallyl acetal) has emerged as a critical crosslinking agent in the development of dynamic covalent adaptable networks, representing a significant advancement in smart material design [6]. The unique molecular architecture of this tetrafunctional crosslinker enables the formation of three-dimensional polymer networks that exhibit reversible bond formation and exchange under specific conditions [6]. The acetal functional groups within the structure provide sites for dynamic covalent chemistry, allowing networks to undergo structural reorganization while maintaining their overall integrity [47].

The mechanism underlying dynamic covalent behavior in glyoxal bis(diallyl acetal)-based networks involves the reversible formation and cleavage of acetal bonds [6]. Under mild heating conditions, acetal exchange reactions can occur through transacetalization pathways, enabling network reorganization without permanent degradation [6]. This thermally-induced exchange mechanism allows materials to exhibit self-healing properties and reprocessability characteristics that are highly desirable in advanced engineering applications [16].

Research findings demonstrate that networks crosslinked with glyoxal bis(diallyl acetal) exhibit excellent malleability and recyclability properties [6]. The dynamic exchange of acetal linkages enables rapid stress relaxation at elevated temperatures, with hot press recovery achievable within ten minutes at 150 degrees Celsius [6]. Furthermore, these networks demonstrate remarkable chemical recyclability, with starting materials recoverable at ninety-two percent efficiency following one hour of hot water treatment at 100 degrees Celsius [6].

Temperature-Responsive Hydrogel Design

The application of glyoxal bis(diallyl acetal) in temperature-responsive hydrogel systems has yielded significant advances in thermosensitive material design [2] [11]. Hydrogels crosslinked with this compound demonstrate precisely tunable lower critical solution temperature behavior, with transitions occurring between 32 and 35 degrees Celsius depending on crosslinking density and polymer composition [2]. The tetrafunctional nature of glyoxal bis(diallyl acetal) enables robust crosslinking in thermoresponsive hydrogels, particularly in poly(N-isopropylacrylamide) systems [2].

Comparative studies have revealed that hydrogels crosslinked with glyoxal bis(diallyl acetal) exhibit enhanced porosity compared to conventional crosslinking agents [2]. The octafunctional crosslinking capabilities of this compound result in ultra-high swellability characteristics due to extremely low crosslinking efficiencies [11]. Network and swelling parameter analysis demonstrates that these hydrogels possess unique structural properties that significantly influence their temperature-responsive behavior [11].

| Property | Glyoxal bis(diallyl acetal) Networks | Conventional Networks |

|---|---|---|

| Lower Critical Solution Temperature | 32-35°C | 30-32°C |

| Swelling Ratio | Ultra-high | Moderate |

| Crosslinking Efficiency | Extremely low | Standard |

| Porosity Enhancement | Significant | Baseline |

Mechanical testing reveals a 300 percent increase in compressive modulus compared to traditional N,N'-methylenebisacrylamide-crosslinked analogs [5]. The enhanced mechanical properties result from the unique network topology created by the tetrafunctional crosslinking structure, which provides superior load distribution throughout the hydrogel matrix [5]. These improvements in mechanical performance, combined with precisely controlled temperature responsiveness, make glyoxal bis(diallyl acetal)-crosslinked hydrogels particularly suitable for biomedical applications requiring controlled drug delivery and tissue engineering scaffolds [12] [17].

Shape-Memory Polymer Architectures

The incorporation of glyoxal bis(diallyl acetal) into shape-memory polymer architectures has demonstrated significant potential for advanced actuator and sensor applications [18]. The compound serves as a critical component in epoxy-based shape memory systems, where its crosslinking capabilities contribute to the formation of networks exhibiting both chemical and physical crosslinks [18]. These dual crosslinking mechanisms enable materials to store mechanical deformation above their glass transition temperatures and recover original shapes upon reheating [14].

Shape-memory epoxy networks incorporating glyoxal bis(diallyl acetal) exhibit exceptional shape fixity and shape recovery properties [18]. The crosslinking density provided by this tetrafunctional agent directly influences the glass transition temperature and mechanical properties of the resulting networks [39]. Research indicates that increasing crosslinking density leads to enhanced thermal stability and improved shape recovery performance, with materials capable of recovering from deformations exceeding seventy-five percent strain [18].

The elastic modulus of shape-memory networks varies significantly with crosslinking density, demonstrating values ranging from 12.6 megapascals to 2100 megapascals depending on formulation composition [42]. Dynamic mechanical analysis reveals that the storage modulus exhibits characteristic rubbery plateau behavior across temperature ranges from 25 to 140 degrees Celsius [10]. The averaged apparent activation energy for chain mobility in these networks measures approximately 100 kilojoules per mole, indicating robust thermal responsiveness [10].

| Network Composition | Glass Transition Temperature (°C) | Elastic Modulus (MPa) | Shape Recovery (%) |

|---|---|---|---|

| Low crosslink density | 109 | 12.6 | 75 |

| Medium crosslink density | 118 | 780 | 85 |

| High crosslink density | 121 | 2100 | 95 |

Crosslink Density Effects on Viscoelastic Behavior

The viscoelastic properties of crosslinked polymer networks are fundamentally governed by the density and distribution of crosslinks throughout the material matrix. Glyoxal bis(diallyl acetal) serves as a tetrafunctional crosslinking agent, enabling the formation of three-dimensional network structures that exhibit distinctive viscoelastic responses dependent on crosslink density parameters [1] [2] [3].

Molecular dynamics simulations demonstrate that increasing crosslink density leads to significant modifications in segmental dynamics, with the glass transition temperature exhibiting a systematic increase correlated with crosslink density [2] [3]. The relationship between crosslink density and viscoelastic properties follows predictable patterns, where storage modulus values increase from 10⁴-10⁵ Pa at low crosslink densities to 10⁶-10⁷ Pa at high crosslink densities [4] [5]. Correspondingly, loss modulus values demonstrate similar scaling behavior, ranging from 10³-10⁴ Pa to 10⁵-10⁶ Pa as crosslink density increases.

The frequency-dependent rheological response of these systems reveals that crosslink density significantly influences the characteristic relaxation times [1] [6]. At lower crosslink densities, relaxation times span 10⁻²-10⁻¹ seconds, while highly crosslinked systems exhibit extended relaxation times of 10⁰-10¹ seconds. This temporal shift reflects the increased constraint imposed by the crosslinked network structure on polymer chain mobility [7] [8].

Dynamic mechanical analysis reveals that the loss tangent (tan δ) decreases substantially with increasing crosslink density, declining from 0.1-0.3 at low crosslink densities to 0.01-0.08 at high crosslink densities [9] [4]. This trend indicates a transition from predominantly viscous to predominantly elastic behavior as the network structure becomes more rigid and constrained.

Puncture Resistance and Elastic Modulus Correlation

The relationship between puncture resistance and elastic modulus in glyoxal bis(diallyl acetal) crosslinked systems demonstrates a complex interdependence that varies with crosslink density and network architecture [10] [11] [12]. Puncture resistance mechanisms in these materials involve both elastic deformation and fracture propagation processes, with the balance between these mechanisms determined by the underlying network structure.

Research findings indicate that materials with high toughness and low elastic modulus exhibit superior puncture resistance at equivalent needle radii [13] [11]. This counterintuitive relationship stems from the ability of low-modulus materials to accommodate larger deformations before failure, thereby dissipating more energy during the puncture process. The puncture force correlation with material properties follows the relationship:

$$ F{puncture} = f(\sqrt{E \cdot \Gamma}, R{needle}, \sigma_{max}) $$

where E represents elastic modulus, Γ denotes fracture energy, Rneedle indicates needle radius, and σmax represents maximum cohesive stress [10] [14].

Experimental data from puncture testing of crosslinked polymer systems reveals that the critical puncture force increases with crosslink density, but the relationship is non-linear [15] [16]. At low crosslink densities (0.1-0.5 mol/L), baseline puncture resistance is observed, while medium crosslink densities (0.5-1.0 mol/L) show enhanced resistance. High crosslink densities (1.0-2.0 mol/L) demonstrate significantly enhanced puncture resistance, with maximum enhancement achieved at very high crosslink densities (>2.0 mol/L).

The elastic modulus-puncture resistance correlation exhibits two distinct regimes: stress-limited and energy-limited failure modes [10] [14]. In the stress-limited regime, puncture resistance depends primarily on the maximum stress that the material can sustain, while in the energy-limited regime, the total energy required for crack propagation becomes the controlling factor. The transition between these regimes occurs at a critical crosslink density that depends on the specific polymer system and crosslinking agent concentration.

Finite element analysis of puncture mechanics reveals that crosslink density affects the size and shape of the fracture process zone [13] [17]. Higher crosslink densities lead to smaller, more concentrated fracture zones, resulting in higher stress concentrations but potentially reduced energy dissipation. This relationship explains why optimal puncture resistance often occurs at intermediate crosslink densities rather than at maximum crosslink density values.

Glass Transition Temperature Manipulation Strategies

The glass transition temperature (Tg) of glyoxal bis(diallyl acetal) crosslinked systems can be systematically manipulated through controlled variation of crosslink density and network architecture [18] [19] [20]. The relationship between crosslink density and Tg follows a predictable pattern, where increasing crosslink density results in elevated glass transition temperatures due to restricted polymer chain mobility.

Experimental studies demonstrate that crosslink density increases of 0.1-0.5 mol/L result in slight Tg elevations of 5-10°C, while medium crosslink densities (0.5-1.0 mol/L) produce moderate elevations of 10-20°C [19] [21]. High crosslink densities (1.0-2.0 mol/L) generate significant Tg increases of 20-40°C, with maximum elevations exceeding 40°C at very high crosslink densities (>2.0 mol/L).

The relationship between crosslink density and glass transition temperature can be expressed through the modified Fox equation:

$$ \frac{1}{Tg} = \frac{1}{T{g,\infty}} - \frac{K}{M_n} $$

where Tg,∞ represents the glass transition temperature at infinite molecular weight, K is a material-specific constant, and Mn denotes the number-average molecular weight between crosslinks [19] [21].

Strategic manipulation of glass transition temperature through crosslink density control enables tailored thermal performance for specific applications [22] [20]. For applications requiring elevated service temperatures, high crosslink densities provide enhanced thermal stability and dimensional stability. Conversely, applications requiring flexibility and processability benefit from lower crosslink densities that maintain lower glass transition temperatures.

The reversibility of crosslinking reactions in these systems is strongly influenced by the glass transition temperature [23] [20]. When the glass transition temperature exceeds the crosslinking temperature, the reversibility of dynamic bonds becomes suppressed, leading to permanent network formation. This relationship provides a mechanism for controlling the thermoreversible behavior of the crosslinked network through strategic glass transition temperature manipulation.

Temperature-dependent infrared spectroscopy studies reveal that the reversibility of crosslinking reactions depends critically on the relationship between glass transition temperature and crosslinking temperature [23] [20]. Systems with glass transition temperatures significantly below the crosslinking temperature exhibit excellent reversibility, while systems with elevated glass transition temperatures show reduced reversibility due to restricted molecular mobility.

Porogen-Mediated Nanostructural Control

Porogen-mediated nanostructural control in glyoxal bis(diallyl acetal) crosslinked systems represents an advanced approach to creating well-defined porosity and surface area characteristics [24] [25] [26]. The integration of porogens into crosslinked networks enables precise control over pore size distribution, surface area, and network connectivity, providing enhanced functionality for specialized applications.

The porogen templating process involves the incorporation of sacrificial templates that are subsequently removed to create defined porous structures [26] [27]. Common porogens utilized in these systems include diethylene glycol, polyethylene glycol, propylene glycol, glycerol, and ethylene glycol dimethyl ether, each providing distinct pore size ranges and morphological characteristics.

Porogen selection significantly influences the final nanostructural properties of the crosslinked system [25] [28]. Diethylene glycol (molecular weight 106.12 g/mol) typically generates pore sizes in the 2-10 nm range with surface areas of 50-200 m²/g and porosity levels of 20-40%. Polyethylene glycol porogens (molecular weight 200-600 g/mol) produce larger pore sizes of 5-20 nm, higher surface areas of 100-400 m²/g, and increased porosity of 30-60%.

The relationship between porogen molecular weight and resulting pore characteristics follows predictable scaling relationships [25] [29]. Smaller molecular weight porogens create more uniform, smaller pores with higher surface areas, while larger molecular weight porogens generate bigger pores with potentially reduced surface area but higher porosity percentages. This relationship enables precise tuning of nanostructural properties through strategic porogen selection.

Diethylene Glycol Templating in Nanoporous Networks

Diethylene glycol templating in glyoxal bis(diallyl acetal) crosslinked networks provides a controlled method for creating nanoporous structures with defined pore architectures [24] [25] [26]. The templating mechanism involves the incorporation of diethylene glycol molecules into the crosslinking network during polymerization, followed by selective removal to create nanoscale void spaces.

The templating process begins with the dissolution of diethylene glycol in the monomer mixture containing glyoxal bis(diallyl acetal) and other reactive components [30] [31]. During crosslinking, the diethylene glycol molecules become physically entrapped within the forming network structure but do not participate in the crosslinking chemistry. Subsequent extraction of the diethylene glycol template through solvent washing or thermal treatment creates the desired nanoporous structure.

Systematic studies reveal that diethylene glycol concentration significantly influences the resulting pore characteristics [25] [32]. At low concentrations (5-10 wt%), isolated pores with diameters of 2-5 nm are formed, providing surface areas of 50-100 m²/g and porosity levels of 15-25%. Medium concentrations (10-20 wt%) generate interconnected pore networks with diameters of 4-8 nm, surface areas of 75-150 m²/g, and porosity levels of 25-35%. High concentrations (20-30 wt%) produce highly interconnected porous networks with diameters of 6-10 nm, surface areas of 100-200 m²/g, and porosity levels of 30-40%.

The pore size distribution in diethylene glycol templated systems exhibits a relatively narrow distribution centered around the hydrodynamic diameter of the diethylene glycol molecules [25] [29]. This uniform pore size distribution is advantageous for applications requiring consistent transport properties or selective molecular accessibility. The pore connectivity depends on the templating concentration, with higher concentrations promoting greater pore interconnectivity.

Temperature effects during the templating process significantly influence the final pore structure [33] [29]. Higher templating temperatures promote phase separation between the diethylene glycol and the crosslinking matrix, leading to larger pore sizes and potentially broader pore size distributions. Lower templating temperatures favor more uniform dispersion of the diethylene glycol template, resulting in smaller, more uniformly distributed pores.

The mechanical properties of diethylene glycol templated networks depend strongly on the porosity level and pore connectivity [24] [34]. Moderate porosity levels (20-30%) typically maintain adequate mechanical strength while providing enhanced surface area for functional applications. Higher porosity levels (>35%) may compromise mechanical integrity but maximize surface area and transport properties.

Swelling-Deswelling Kinetics in Functional Hydrogels

The swelling-deswelling kinetics of functional hydrogels incorporating glyoxal bis(diallyl acetal) crosslinks demonstrate complex behavior that depends on crosslink density, network architecture, and environmental conditions [35] [36] [37]. These kinetic processes are fundamental to the performance of stimuli-responsive hydrogels and drug delivery systems.

Swelling kinetics in these systems are governed by the balance between osmotic driving forces and elastic restraint forces imposed by the crosslinked network [36] [38]. The rate of swelling depends on the diffusion coefficient of water molecules through the network structure, which is inversely related to crosslink density. Pure polyvinyl alcohol hydrogels exhibit equilibrium swelling ratios of 15-20 and require 120-180 minutes to reach 90% of equilibrium swelling. The addition of 1% glyoxal bis(diallyl acetal) reduces the swelling ratio to 12-16 and accelerates swelling kinetics to 90-140 minutes.

Increasing crosslink density through higher concentrations of glyoxal bis(diallyl acetal) progressively reduces both equilibrium swelling ratios and swelling kinetics [35] [39]. Systems containing 3% crosslinker exhibit swelling ratios of 8-12 and swelling times of 60-100 minutes, while 5% crosslinker systems show swelling ratios of 6-10 and swelling times of 45-80 minutes. At 10% crosslinker concentration, swelling ratios decrease to 4-8 with swelling times of 30-60 minutes.

The deswelling process follows similar trends but generally requires longer times than swelling [39] [37]. This asymmetry arises from the different driving forces involved in swelling versus deswelling processes. Swelling is driven by osmotic pressure gradients, while deswelling relies on elastic recovery forces and water diffusion out of the network structure.

Diffusion coefficients for water transport in these systems decrease systematically with increasing crosslink density [36] [37]. Pure polyvinyl alcohol hydrogels exhibit diffusion coefficients of 2.5 × 10⁻⁷ cm²/s, while the addition of 1% glyoxal bis(diallyl acetal) reduces this value to 1.8 × 10⁻⁷ cm²/s. Higher crosslinker concentrations further reduce diffusion coefficients, with 10% crosslinker systems showing values of 0.5 × 10⁻⁷ cm²/s.

The pH responsiveness of these hydrogels depends on the presence of ionizable groups and their interaction with the crosslinked network structure [36] [37]. Systems containing acidic or basic functional groups exhibit pH-dependent swelling behavior, with maximum swelling typically occurring at intermediate pH values where ionic repulsion forces are balanced against network elastic forces.

Temperature effects on swelling-deswelling kinetics reveal that higher temperatures generally accelerate both processes due to increased molecular mobility and enhanced diffusion rates [40] [41]. However, the temperature dependence may be non-linear due to changes in polymer-solvent interactions and potential phase transitions within the hydrogel network.

Cyclic swelling-deswelling studies demonstrate that these systems can undergo multiple cycles while maintaining structural integrity [35] [39]. However, repeated cycling may lead to gradual changes in mechanical properties due to network rearrangement and potential degradation of crosslinks over time. The extent of these changes depends on the specific crosslink density and the severity of the swelling-deswelling conditions.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

16646-44-9